

# Phenelfamycin E (CAS Number: 114451-31-9): A Technical Guide

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## Compound of Interest

Compound Name: *Phenelfamycin E*

Cat. No.: *B15567710*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Phenelfamycin E**, a member of the elfamycin class of antibiotics, is a natural product derived from *Streptomyces violaceoniger*.<sup>[1][2][3]</sup> With the CAS number 114451-31-9, this complex polyketide exhibits potent antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action involves the specific inhibition of bacterial protein synthesis through targeting the elongation factor Tu (EF-Tu). This technical guide provides a comprehensive overview of **Phenelfamycin E**, including its chemical properties, biological activity, and detailed experimental methodologies for its production, purification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in antibiotic discovery and development.

## Chemical and Physical Properties

**Phenelfamycin E**, also known as Ganefromycin  $\alpha$ , is a complex macrolide antibiotic. Its chemical structure and properties are summarized in the table below.

Property	Value
CAS Number	114451-31-9
Molecular Formula	C65H95NO21
Molecular Weight	1226.4 g/mol
Synonyms	Ganefromycin $\alpha$ , LL-E 19020 $\alpha$
Appearance	Solid
Origin	Isolated from <i>Streptomyces violaceoniger</i> <sup>[1][2]</sup>

## Biological Activity and Mechanism of Action

**Phenelfamycin E** demonstrates a significant and selective antibacterial activity against a range of Gram-positive bacteria. It belongs to the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).

## Antimicrobial Spectrum

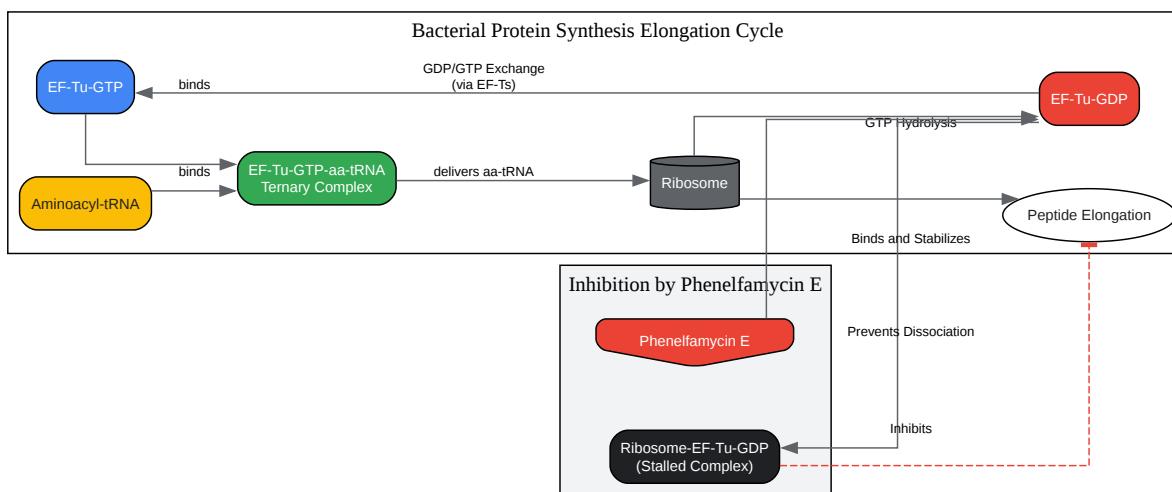
The available data on the minimum inhibitory concentrations (MICs) of **Phenelfamycin E** against various bacterial strains are presented below.

Bacterial Strain	MIC ( $\mu$ g/mL)
<i>Streptococcus pyogenes</i>	0.12-1
<i>Streptococcus pneumoniae</i>	0.25-2
<i>Clostridium difficile</i>	4
<i>Clostridium perfringens</i>	16
<i>Peptostreptococcus magnus</i>	0.12
Gram-negative bacteria	>128

Data sourced from publicly available information.

## Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The primary molecular target of **Phenelfamycin E** is the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of protein synthesis. **Phenelfamycin E** binds to EF-Tu and locks it in its GTP-bound conformation. This action prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling the ribosome and inhibiting further peptide chain elongation. This mechanism is a hallmark of the kirromycin-like elfamycins.



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Mechanism of **Phenelfamycin E** inhibiting bacterial protein synthesis.

## Experimental Protocols

The following sections provide detailed methodologies for the production, purification, and biological evaluation of **Phenelfamycin E**. These protocols are based on established methods

for the study of *Streptomyces*-derived antibiotics and elfamycins.

## Production of Phenelfamycin E by Fermentation

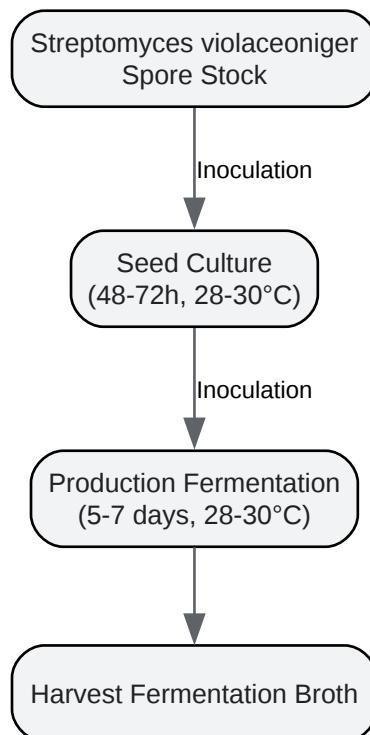
**Phenelfamycin E** is produced by the fermentation of *Streptomyces violaceoniger*.

### Materials:

- *Streptomyces violaceoniger* strain (e.g., AB 999F-80 or AB 1047T-33)
- Seed medium (e.g., tryptone-yeast extract-glucose broth)
- Production medium (e.g., soybean meal-based medium)
- Shake flasks or fermenter
- Incubator shaker

### Procedure:

- Inoculum Preparation: Aseptically inoculate a seed flask containing the seed medium with a spore suspension or a vegetative culture of *S. violaceoniger*. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.
- Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The fermentation can be carried out in shake flasks or a controlled fermenter.
- Fermentation Conditions: Maintain the fermentation at 28-30°C with adequate aeration and agitation for 5-7 days. Monitor parameters such as pH, glucose consumption, and antibiotic production.
- Harvesting: After the fermentation is complete, harvest the broth for extraction of **Phenelfamycin E**.



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Workflow for the production of **Phenelfamycin E** via fermentation.

## Extraction and Purification of Phenelfamycin E

The purification of **Phenelfamycin E** from the fermentation broth involves a multi-step process to isolate the compound from other metabolites and media components.

### Materials:

- Fermentation broth
- Organic solvents (e.g., ethyl acetate, methanol, chloroform)
- Silica gel for column chromatography
- Sephadex LH-20
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

### Procedure:

- Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelium can be extracted with methanol or acetone. Combine the organic extracts.
- Solvent Partitioning: Concentrate the combined organic extracts under reduced pressure. The resulting crude extract can be further partitioned between immiscible solvents (e.g., hexane and methanol) to remove nonpolar impurities.
- Column Chromatography:
  - Silica Gel Chromatography: Apply the partially purified extract to a silica gel column. Elute with a gradient of chloroform and methanol. Collect fractions and monitor for the presence of **Phenelfamycin E** using thin-layer chromatography (TLC) or HPLC.
  - Sephadex LH-20 Chromatography: Pool the active fractions and apply them to a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.
- Preparative HPLC: Perform final purification using a preparative reverse-phase HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

## Antibacterial Susceptibility Testing

The antibacterial activity of **Phenelfamycin E** is typically determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains using the broth microdilution method.

### Materials:

- Purified **Phenelfamycin E**
- Bacterial strains of interest
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader

**Procedure:**

- Preparation of Inoculum: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Serial Dilution of **Phenelfamycin E**: Prepare a stock solution of **Phenelfamycin E** in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.
- Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of **Phenelfamycin E** that completely inhibits visible growth of the bacteria.

## In Vitro Protein Synthesis Inhibition Assay

This assay confirms the mechanism of action of **Phenelfamycin E** by measuring its effect on bacterial protein synthesis in a cell-free system.

**Materials:**

- E. coli* S30 cell-free extract
- Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)
- ATP and GTP
- Template mRNA (e.g., luciferase mRNA)
- Purified **Phenelfamycin E**
- Trichloroacetic acid (TCA)
- Scintillation counter

**Procedure:**

- Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and template mRNA.
- Addition of Inhibitor: Add varying concentrations of **Phenelfamycin E** to the reaction tubes. Include a no-inhibitor control.
- Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
- Precipitation and Measurement: Stop the reaction by adding cold TCA to precipitate the newly synthesized proteins. Collect the precipitate on a filter and wash with TCA. Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of protein synthesis inhibition at each concentration of **Phenelfamycin E** and determine the IC50 value.

## Conclusion

**Phenelfamycin E** is a potent elfamycin antibiotic with a well-defined mechanism of action against Gram-positive bacteria. Its specificity for the bacterial elongation factor EF-Tu makes it an attractive candidate for further investigation in the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the production, purification, and characterization of **Phenelfamycin E**, facilitating its study in both academic and industrial research settings. Further research is warranted to fully elucidate its therapeutic potential and to explore opportunities for medicinal chemistry-based optimization.

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